physicochemical properties of 3-(3-Fluorophenyl)-2-methylbenzoic acid
physicochemical properties of 3-(3-Fluorophenyl)-2-methylbenzoic acid
Advanced Physicochemical Profiling & Application Guide
Executive Summary: The "Privileged" Biaryl Scaffold
3-(3-Fluorophenyl)-2-methylbenzoic acid is a specialized biaryl carboxylic acid intermediate. In modern medicinal chemistry, it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.[1] Its structural uniqueness lies in the ortho-methyl group , which introduces restricted rotation (atropisomerism potential) between the phenyl rings, forcing a non-planar conformation. This pre-organized geometry is critical for binding to sterically demanding pockets in kinases (e.g., Aurora Kinase B) and protein-protein interaction interfaces (e.g., MDM2-p53).
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic logic, and characterization protocols, designed for researchers optimizing lead compounds.
Structural & Electronic Analysis
The molecule comprises a central benzoic acid ring substituted at the 2-position with a methyl group and at the 3-position with a 3-fluorophenyl moiety.
| Feature | Chemical Consequence |
| Ortho-Methyl Group ( | Steric Lock: Induces a dihedral twist between the two aromatic rings ( |
| Meta-Fluoro Substituent ( | Metabolic Stability: Blocks the metabolically vulnerable C3' position from oxidation (CYP450). Increases lipophilicity ( |
| Carboxylic Acid ( | Solubility Handle: Provides an ionizable center ( |
2.1 Predicted Physicochemical Parameters
Note: Values are derived from QSPR modeling of structural analogs (e.g., 3-phenyl-2-methylbenzoic acid) where experimental data is proprietary.
-
Molecular Formula:
[2] -
Molecular Weight: 230.24 g/mol
-
Predicted LogP: 3.6 – 4.1 (Highly Lipophilic)
-
Predicted
: 3.8 – 4.0 (More acidic than benzoic acid due to the ortho-effect and electron-withdrawing aryl/fluoro groups). -
Topological Polar Surface Area (TPSA): 37.3 Ų (Excellent membrane permeability).
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust route to 3-(3-Fluorophenyl)-2-methylbenzoic acid is the palladium-catalyzed cross-coupling of 3-bromo-2-methylbenzoic acid with 3-fluorophenylboronic acid .
3.1 Causal Logic of the Protocol
-
Why Suzuki? It tolerates the free carboxylic acid (if base is managed) and avoids the toxicity of tin (Stille) or zinc (Negishi).
-
Why S-Phos or
? The ortho-methyl group on the aryl halide creates steric hindrance. Electron-rich, bulky phosphine ligands (like S-Phos) or bidentate ligands (dppf) are required to facilitate the oxidative addition and reductive elimination steps.
3.2 Step-by-Step Synthesis Workflow
Reagents:
-
Substrate A: 3-Bromo-2-methylbenzoic acid (1.0 eq)
-
Substrate B: 3-Fluorophenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Protocol:
-
Inerting: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with
for 15 minutes to remove (prevents homocoupling and catalyst deactivation). -
Catalyst Addition: Add the Pd-catalyst under positive
pressure. -
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/LC-MS.
-
Workup (Critical for Purity):
-
Cool to RT and filter through Celite (removes Pd black).
-
Acidify filtrate to pH ~2 with 1N HCl (precipitates the free acid).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
.[3]
-
-
Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to ensure removal of trace palladium.
3.3 Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target biaryl acid.
Analytical Characterization & Self-Validating Protocols
To ensure the integrity of the compound for biological testing, a multi-modal analytical approach is required.
4.1 NMR Fingerprint (Self-Validation)
The structure is validated if the following signals are present. Absence or shifting indicates impurities (e.g., defluorination or des-methylation).
-
NMR (400 MHz, DMSO-
):-
13.0 (br s, 1H): Carboxylic acid proton (disappears with
shake). - 2.3–2.4 (s, 3H): The diagnostic methyl singlet . If this is a doublet, the structure is incorrect.
-
7.0–8.0 (m, 7H): Aromatic region. Look for complex splitting due to
coupling.
-
13.0 (br s, 1H): Carboxylic acid proton (disappears with
-
NMR:
-
Single peak around -110 to -115 ppm. Multiple peaks indicate regioisomers.
-
4.2 Solubility & LogD Determination Protocol
Since this molecule is lipophilic, accurate biological assays require precise solubility data.
Workflow:
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Precipitation Test: Dilute stock into PBS (pH 7.4) at concentrations of 1, 10, 50, and 100
. -
Incubation: Shake for 4 hours at 25°C.
-
Filtration: Filter through a 0.45
PVDF membrane. -
Quantification: Analyze filtrate by HPLC-UV (254 nm).
-
Calculation:
.
Expected Result: Solubility in PBS < 50
4.3 Visualization: Characterization Logic
Figure 2: Analytical decision tree for validating compound identity and purity before biological application.
Biological & Medicinal Context
5.1 Target Relevance
This specific isomer is often investigated in the context of:
-
Kinase Inhibition: The 3-fluorophenyl group mimics the hydrophobic interactions of ATP in the binding pocket of Serine/Threonine kinases.
-
MDM2-p53 Inhibitors: Biaryl acids mimic the hydrophobic residues (Phe19, Trp23, Leu26) of p53, blocking its interaction with the MDM2 oncoprotein [1].
-
NSAID Development: Analogous to Diflunisal, the fluorinated biaryl system inhibits COX enzymes, though the 2-methyl group may alter selectivity toward COX-2 by increasing the volume of the ligand.
5.2 Handling & Stability
-
Storage: Store solid at 4°C. The carboxylic acid is stable, but the fluorophenyl ring makes it slightly lipophilic; keep desiccated to prevent moisture absorption which complicates weighing.
-
Safety: Irritant (Eyes/Skin). The 3-fluoro moiety is metabolically robust, but standard PPE is required to avoid inhalation of fine dust.
References
-
BenchChem. Contextualization of Fluorinated Benzoic Acid Derivatives in Contemporary Medicinal Chemistry. (Accessed 2026).[4] Link
-
National Institutes of Health (NIH). Discovery of N-(3-fluorophenyl)-... as selective aurora kinase B inhibitor. Eur J Med Chem. 2025.[5] Link
-
Organic Syntheses. Synthesis of Amino-fluorobenzoic acid derivatives. Org.[2][6][7][8] Synth. Coll. Vol. 10. Link
-
American Chemical Society (ACS). Applications of Fluorine in Medicinal Chemistry. J. Med.[8] Chem. 2015.[5][8] Link
-
ResearchGate. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product.[9] 2023.[9] Link
Sources
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- 2. Buy 3-(4-Fluorophenyl)-2-methylbenzoic acid (EVT-3196801) | 1214363-21-9 [evitachem.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. prepchem.com [prepchem.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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